2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a thiadiazole derivative characterized by a 4-methylphenyl substituent on the 1,3,4-thiadiazole ring and a chloroacetamide side chain. This compound serves as a key intermediate in synthesizing bioactive molecules due to the reactive chloroacetamide group, which facilitates nucleophilic substitutions with amines, thiols, or other nucleophiles . Its molecular formula is C₁₁H₁₀ClN₃OS, with a ChemSpider ID of 304895-21-4 .
Properties
CAS No. |
111750-57-3 |
|---|---|
Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)10-14-15-11(17-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16) |
InChI Key |
VMLNYTPTUIIMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-(p-tolyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at a low temperature to prevent side reactions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazoles.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole derivatives with variations in aryl substituents and side chains are extensively studied for their physicochemical and biological properties. Below is a detailed comparison:
Substituent Effects on Physical Properties
Key Observations:
- Electron-withdrawing groups (e.g., 4-chlorophenyl) generally increase melting points compared to electron-donating groups (e.g., 4-methylphenyl) due to enhanced dipole interactions .
- The chloroacetamide moiety consistently exhibits C=O stretches near 1705 cm⁻¹ in IR spectra, confirming its presence across derivatives .
Biological Activity
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12ClN3OS
- Molecular Weight : 329.8 g/mol
- IUPAC Name : this compound
- CAS Number : 111750-57-3
Synthesis
The synthesis of this compound typically involves:
- Formation of Thiadiazole Ring : Cyclization of 4-methylbenzoic acid with thiosemicarbazide.
- Chlorination : Chlorination using thionyl chloride to yield the chlorinated thiadiazole.
- Amidation : Reaction with chloroacetyl chloride in the presence of a base like triethylamine.
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Activity
The compound exhibits antimicrobial properties by interfering with the synthesis of essential biomolecules in microbial cells, leading to cell death. This activity has been observed in various bacterial and fungal strains.
Anticancer Activity
Research indicates that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. In vitro studies have shown that it effectively inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity .
Herbicidal Activity
The compound may inhibit key enzymes in plant metabolic pathways, disrupting essential physiological processes necessary for plant growth. This herbicidal activity is particularly relevant in agricultural applications.
In Vitro Studies
A series of studies evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines:
- MCF-7 Cells : The compound demonstrated an IC50 value comparable to established chemotherapeutics such as doxorubicin.
- Mechanism : Apoptosis induction was confirmed through caspase activation assays (caspases 3 and 9) showing enhanced activity in treated cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.10 | Apoptosis via caspase activation |
| Doxorubicin | MCF-7 | 0.28 | DNA intercalation and apoptosis |
Case Studies
In vivo studies have also been conducted to assess the anticancer potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
